molecular formula C15H10Cl2N2O2 B5775390 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5775390
M. Wt: 321.2 g/mol
InChI Key: OUXFXWVJTSYRBJ-UHFFFAOYSA-N
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Description

5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid hydrazide with 2-chlorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and pathways involved in inflammation and cancer progression has garnered significant interest.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory and anticancer applications, the compound may inhibit key enzymes and signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-thiadiazole
  • 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-triazole
  • 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxazole

Uniqueness

Compared to similar compounds, 5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts distinct electronic and steric characteristics, which can influence the compound’s reactivity and biological activity. Additionally, the specific substitution pattern on the phenyl rings can further modulate its properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c1-20-13-7-6-9(16)8-11(13)15-18-14(19-21-15)10-4-2-3-5-12(10)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXFXWVJTSYRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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